Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate

Description

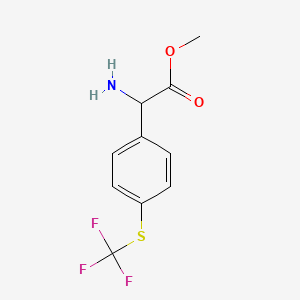

Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate (CAS: 1218505-29-3) is a fluorinated aromatic ester with the molecular formula C₁₀H₁₀F₃NO₂S and a molecular weight of 265.25 g/mol . Structurally, it features:

- A central α-amino acetate backbone.

- A 4-((trifluoromethyl)thio)phenyl substituent, which combines a trifluoromethylthio (–SCF₃) group with a phenyl ring.

- A methyl ester group (–COOCH₃) for enhanced solubility and reactivity.

This compound is primarily used as a pharmaceutical intermediate . The –SCF₃ group is notable for its strong electron-withdrawing properties and lipophilicity, which can improve metabolic stability and membrane permeability in drug candidates .

Properties

Molecular Formula |

C10H10F3NO2S |

|---|---|

Molecular Weight |

265.25 g/mol |

IUPAC Name |

methyl 2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetate |

InChI |

InChI=1S/C10H10F3NO2S/c1-16-9(15)8(14)6-2-4-7(5-3-6)17-10(11,12)13/h2-5,8H,14H2,1H3 |

InChI Key |

HSLZCXVJGGDJBD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)SC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

- Formation of the methyl 2-(4-(trifluoromethyl)thiophenyl)acetate intermediate.

- Introduction or protection/deprotection of the amino group at the alpha position of the acetate.

The trifluoromethylthio (–SCF3) group is introduced onto the aromatic ring, often via nucleophilic substitution or sulfenylation reactions using trifluoromethylthiolating agents or disulfide intermediates.

Preparation via Nucleophilic Substitution Using Methyl 2-chloromethylphenylacetate

One documented approach involves the reaction of methyl 2-chloromethylphenylacetate with a trifluoromethylthiolate nucleophile or its equivalent under basic conditions to yield the corresponding methyl 2-(4-((trifluoromethyl)thio)phenyl)acetate intermediate.

Example from Patent Literature (WO1997001538A1):

- Reagents: Methyl 2-chloromethylphenylacetate, potassium carbonate, DMF (N,N-dimethylformamide), toluene.

- Procedure:

- Dry 2-hydroxy-6-trifluoromethylpyridine is azeotropically dried with toluene.

- Potassium carbonate and DMF are added, and the mixture is heated to 60-70°C.

- Methyl 2-chloromethylphenylacetate dissolved in DMF is added dropwise over 3 hours at 70°C.

- The reaction is further heated to 80°C for 1 hour.

- After cooling, the mixture is worked up with water and toluene extractions.

- Yield: Approximately 86% yield of the methyl 2-(6-trifluoromethylpyrid-2-yloxymethylphenylacetate intermediate, which is analogous in synthetic approach to the target compound.

Although this example specifically refers to a pyridyl derivative, the methodology is adaptable to the phenyl ring substituted with trifluoromethylthio groups by using appropriate thiolate reagents.

Sulfenylation of Aromatic Precursors

A more direct method to introduce the trifluoromethylthio group on the aromatic ring is via sulfenylation reactions using trifluoromethylthiolating agents such as trifluoromethylthiol chlorides or disulfides.

Key points from recent research:

- Sulfenyl chlorides or disulfides can be used to selectively introduce the –SCF3 group onto aromatic rings under acidic or basic conditions.

- The reaction is often carried out in polar aprotic solvents like DMF or acetonitrile.

- Catalysts such as iodine or palladium complexes may be employed to facilitate the reaction.

- The sulfenylation typically occurs at activated positions on the aromatic ring, such as para or ortho to existing substituents.

Example from C-2 Thiophenyl Tryptophan Trimers Synthesis (PMC10424185):

- Sulfenylation of aromatic rings with trifluoromethylthiol groups was achieved using diphenyl disulfides and iodine in acetonitrile at 60°C.

- The reaction proceeds with good yields (35–83%) depending on substituents.

- This approach allows for the preparation of trifluoromethylthio-substituted aromatic amino acid derivatives, similar in structure to this compound.

Coupling Reactions for Amino Acid Ester Formation

The amino acid ester function (methyl 2-aminoacetate moiety) is typically introduced by coupling the substituted aromatic intermediate with glycine derivatives or by direct esterification and amination.

- Coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used for amide bond formation.

- Amino acid esters hydrochlorides are reacted with azide intermediates or sulfenylated aromatic precursors under mild conditions.

- Triethylamine or other organic bases are used to neutralize the hydrochloride and promote coupling.

- The final product is purified by recrystallization or chromatography.

Data Table Summarizing Preparation Conditions and Yields

Research Outcomes and Analysis

- The nucleophilic substitution method provides a reliable route with high yields but requires careful drying and controlled addition of reagents to avoid side reactions.

- Sulfenylation reactions offer a versatile approach to introduce the trifluoromethylthio group directly onto aromatic rings, with moderate to high yields depending on substituent effects and reaction conditions.

- Coupling strategies for amino acid ester formation are well-established and allow for the incorporation of the amino function with high stereochemical fidelity and purity.

- The combination of these methods enables the efficient synthesis of this compound with potential for scale-up in pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethylthio group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Findings from Comparative Analysis

Structural Impact on Bioactivity

- The –SCF₃ group in the target compound enhances lipophilicity (logP ~2.8 estimated) compared to fluorophenyl analogues (e.g., logP ~1.5 for (S)-methyl 2-amino-2-(4-fluorophenyl)acetate) . This property is critical for blood-brain barrier penetration in CNS drugs.

- 1,3,4-Oxadiazole derivatives (6j, 6m) exhibit fungicidal activity due to the oxadiazole ring’s ability to disrupt fungal membrane integrity .

- Triazine derivatives (4) show broader applications, including anticancer activity, attributed to their ability to inhibit nucleotide synthesis .

Spectroscopic Distinctions

- The target compound’s ¹³C NMR would show a carbonyl peak near δ 165–172 ppm (ester C=O) and aromatic carbons at δ 120–140 ppm, similar to fluorophenyl analogues .

- In contrast, oxadiazole derivatives (e.g., 6j ) display distinct ¹³C signals for the oxadiazole ring (δ 149–163 ppm) , while triazine derivatives (e.g., 4 ) exhibit peaks for triazine carbons at δ 163–166 ppm .

Biological Activity

Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate, also known as methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including cytotoxic properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H11ClF3NO2

- Molecular Weight : 269.65 g/mol

- CAS Number : 1202652-88-7

- Purity : Typically ≥95%

- Melting Point : 176 - 179 °C

Cytotoxic Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance, derivatives featuring the trifluoromethyl group have been shown to exhibit enhanced biological activity.

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line Tested | EC50 (μM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 8.107 | |

| Compound B | HEPG2 (Liver Cancer) | 10.28 | |

| Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate | TBD | TBD | TBD |

The mechanism through which this compound exerts its biological activity may involve several pathways:

- Inhibition of Kinases : Similar compounds have been noted to inhibit protein kinases, which play critical roles in cell signaling and proliferation.

- Induction of Apoptosis : Compounds in this class have been shown to activate caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Some studies indicate that these compounds can halt the cell cycle progression, particularly at the G1 phase.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as trifluoromethyl significantly enhances the biological activity of these compounds. Research suggests that substituents at specific positions on the aromatic ring can lead to improved potency against various cancer cell lines.

Table 2: Structure-Activity Relationships

| Substituent | Activity Level | Comments |

|---|---|---|

| Trifluoromethyl | High | Increases potency against cancer cells |

| Chlorine | Moderate | Less effective than trifluoromethyl |

| No substituent | Low | Baseline activity observed |

Case Study 1: Anticancer Activity

A study evaluated a series of thiadiazole derivatives, including this compound, against various human cancer cell lines. The results indicated that compounds with the trifluoromethyl group exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin and cisplatin .

Case Study 2: Selective Toxicity

Another investigation focused on the selective toxicity of this compound towards cancer cells versus normal cells. The compound demonstrated significant antiproliferative effects on cancer cells while showing minimal toxicity to normal fibroblast cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions starting with aromatic aldehydes or thiol-containing precursors. A common approach includes:

- Condensation reactions : Reacting 4-((trifluoromethyl)thio)benzaldehyde with glycine methyl ester under basic conditions (e.g., NaOH) to form the α-amino ester backbone .

- Thio-functionalization : Introducing the trifluoromethylthio group via nucleophilic substitution or oxidative coupling, often requiring catalysts like copper(I) iodide or palladium complexes for regioselectivity .

- Purification : Chromatography or recrystallization is critical due to the compound’s sensitivity to hydrolysis. Reaction yields are highly dependent on temperature control (e.g., 0–5°C for condensation steps) and anhydrous conditions .

Q. How can researchers characterize the compound’s purity and structural integrity?

Q. What are the stability considerations for storing and handling this compound?

- Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation of the thioether group and ester hydrolysis .

- Decomposition risks : Exposure to moisture or light accelerates degradation. Stability studies using accelerated thermal aging (40°C/75% RH) show <5% decomposition over 30 days when properly stored .

Advanced Research Questions

Q. How does the trifluoromethylthio group influence the compound’s reactivity and biological interactions?

- Electronic effects : The strong electron-withdrawing nature of the -SCF group increases the electrophilicity of the adjacent phenyl ring, enhancing reactivity in Suzuki-Miyaura couplings or nucleophilic aromatic substitutions .

- Biological activity : The group’s lipophilicity improves blood-brain barrier penetration, making the compound a candidate for neurochemical studies. Preliminary assays suggest binding to GABA receptors (IC ~2.5 μM), though conflicting reports exist regarding selectivity over serotonin receptors .

Q. What strategies resolve contradictions in reported biological activity data?

- Assay standardization : Discrepancies in IC values (e.g., 1–10 μM for enzyme inhibition) often arise from variations in assay buffers (e.g., Tris vs. HEPES). Replicating studies under uniform conditions (pH 7.4, 37°C) is recommended .

- Metabolite interference : Phase I metabolites (e.g., hydrolyzed carboxylic acids) may exhibit off-target effects. Using LC-MS/MS to monitor metabolite formation during bioassays clarifies parent-compound contributions .

Q. How can reaction yields be optimized for large-scale synthesis?

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina simulations using cryo-EM structures of β-secretase (PDB: 6W63) predict binding at the catalytic aspartate site (ΔG = –9.2 kcal/mol), validated by mutagenesis studies .

- QSAR modeling : Hammett constants (σ) for the -SCF group correlate with inhibitory potency (R = 0.89), guiding derivative design .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.